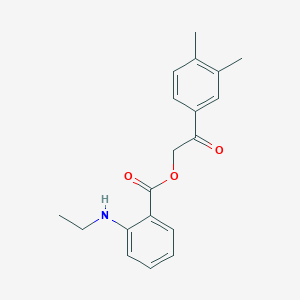![molecular formula C18H17ClN2O4 B339807 4-({2-[(3-chloro-2-methylphenyl)carbamoyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B339807.png)
4-({2-[(3-chloro-2-methylphenyl)carbamoyl]phenyl}amino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({2-[(3-chloro-2-methylphenyl)carbamoyl]phenyl}amino)-4-oxobutanoic acid is a complex organic compound with the molecular formula C18H17ClN2O4 and a molecular weight of 360.8 g/mol . This compound is characterized by its unique structure, which includes a chlorinated aniline group and a butanoic acid moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 4-({2-[(3-chloro-2-methylphenyl)carbamoyl]phenyl}amino)-4-oxobutanoic acid involves multiple steps, typically starting with the chlorination of aniline derivatives. The synthetic route often includes the following steps:
Chlorination of Aniline: Aniline is chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom.
Formation of the Amide Bond: The chlorinated aniline is then reacted with a suitable carboxylic acid derivative to form the amide bond. This step may involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).
Introduction of the Butanoic Acid Moiety:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
4-({2-[(3-chloro-2-methylphenyl)carbamoyl]phenyl}amino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorinated aniline group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-({2-[(3-chloro-2-methylphenyl)carbamoyl]phenyl}amino)-4-oxobutanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-({2-[(3-chloro-2-methylphenyl)carbamoyl]phenyl}amino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The chlorinated aniline group allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
4-({2-[(3-chloro-2-methylphenyl)carbamoyl]phenyl}amino)-4-oxobutanoic acid can be compared with other similar compounds, such as:
4-{2-[(3-Chloro-4-methylanilino)carbonyl]anilino}-4-oxobutanoic acid: Similar structure but with a different substitution pattern on the aniline ring.
4-{2-[(3-Chloro-2-methylanilino)carbonyl]phenoxy}acetic acid: Contains a phenoxyacetic acid moiety instead of a butanoic acid moiety.
4-{2-[(3-Chloro-2-methylanilino)carbonyl]anilino}-4-oxopentanoic acid: Similar structure but with a pentanoic acid moiety instead of a butanoic acid moiety.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to variations in their structures.
Propiedades
Fórmula molecular |
C18H17ClN2O4 |
|---|---|
Peso molecular |
360.8 g/mol |
Nombre IUPAC |
4-[2-[(3-chloro-2-methylphenyl)carbamoyl]anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C18H17ClN2O4/c1-11-13(19)6-4-8-14(11)21-18(25)12-5-2-3-7-15(12)20-16(22)9-10-17(23)24/h2-8H,9-10H2,1H3,(H,20,22)(H,21,25)(H,23,24) |
Clave InChI |
PGZABJXSDQXYRK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CC=C2NC(=O)CCC(=O)O |
SMILES canónico |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CC=C2NC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


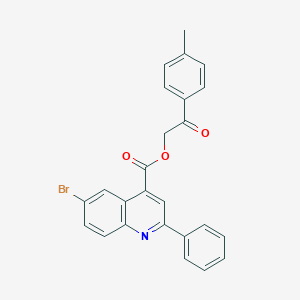
![isobutyl 4-{[2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}benzoate](/img/structure/B339731.png)

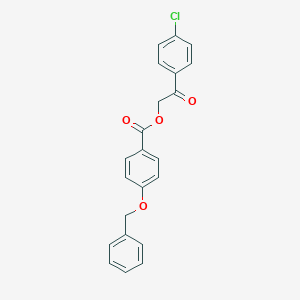

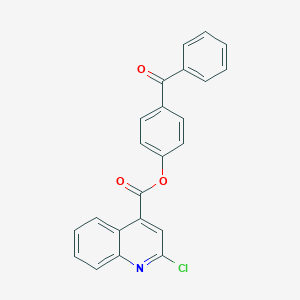

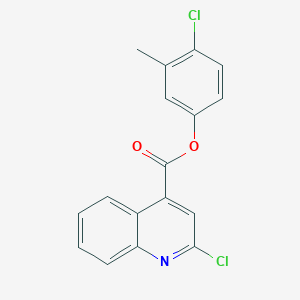

![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 2-(ethylamino)benzoate](/img/structure/B339750.png)
